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molecular formula C6H5F3N2O B1417160 6-Methyl-2-trifluoromethylpyrimidin-4-ol CAS No. 2557-79-1

6-Methyl-2-trifluoromethylpyrimidin-4-ol

Cat. No. B1417160
M. Wt: 178.11 g/mol
InChI Key: UCULFLJNPKTZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933085B2

Procedure details

To a solution of 2,2,2-trifluoroethanimidamide (3.02 g, 22.9 mmol) and 3-oxobutanoic acid, methyl ester (2.60 mL, 24.0 mmol) in methanol (25 mL) was added 25 wt % sodium methoxide (10.5 mL, 45.8 mmol). The reaction solution was stirred at room temperature overnight. The solvent was removed in vacuo and diluted with ethyl acetate and 5M HCl. The aqueous layer was extracted with ethyl acetate once. The organic solutions were washed with brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography on a silica gel column to give the desired product as white solid.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3](=[NH:5])[NH2:4].O=[C:9]([CH3:15])[CH2:10][C:11](OC)=[O:12].C[O-].[Na+]>CO>[CH3:15][C:9]1[N:4]=[C:3]([C:2]([F:7])([F:6])[F:1])[NH:5][C:11](=[O:12])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
FC(C(N)=N)(F)F
Name
Quantity
2.6 mL
Type
reactant
Smiles
O=C(CC(=O)OC)C
Name
sodium methoxide
Quantity
10.5 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and 5M HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate once
WASH
Type
WASH
Details
The organic solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC(NC(=N1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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